N-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC19973132
Molecular Formula: C7H11F2N3
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11F2N3 |
|---|---|
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 2,2-difluoro-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |
| Standard InChI | InChI=1S/C7H11F2N3/c1-12-5-6(3-11-12)2-10-4-7(8)9/h3,5,7,10H,2,4H2,1H3 |
| Standard InChI Key | BGCKKGZGMPIEKE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)CNCC(F)F |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name N-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine reflects its structure: a secondary amine with a 2,2-difluoroethyl group (-CH2CF2H) and a (1-methyl-1H-pyrazol-4-yl)methyl substituent. The pyrazole ring is substituted at the 1-position with a methyl group and at the 4-position with a methylene bridge linking it to the amine .
The molecular formula is C7H12F2N3, with a molecular weight of 176.19 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C7H12F2N3 |
| Molecular Weight | 176.19 g/mol |
| IUPAC Name | N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine |
| SMILES | CN1C=C(C=N1)CNCC(F)F |
Structural Features
The compound’s structure comprises:
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A pyrazole ring with a methyl group at the 1-position, enhancing steric and electronic properties.
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A methylene bridge (-CH2-) connecting the pyrazole’s 4-position to the amine nitrogen.
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A 2,2-difluoroethyl group (-CH2CF2H), which introduces electronegativity and lipophilicity .
The fluorine atoms in the difluoroethyl group influence electron distribution, potentially improving binding to hydrophobic pockets in biological targets .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves reductive amination or nucleophilic substitution strategies. A common approach couples a pyrazole-containing aldehyde with 2,2-difluoroethylamine under reducing conditions.
Example Protocol:
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Preparation of (1-Methyl-1H-pyrazol-4-yl)methanol:
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1-Methylpyrazole-4-carbaldehyde is reduced using sodium borohydride (NaBH4) in methanol.
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Activation of Alcohol:
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The alcohol is converted to a mesylate or tosylate for nucleophilic displacement.
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Amine Coupling:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaBH4, MeOH, 0°C → RT | 85% |
| 2 | MsCl, Et3N, DCM, 0°C | 78% |
| 3 | 2,2-Difluoroethylamine, K2CO3, DMF, 80°C | 65% |
Industrial-Scale Production
Industrial synthesis may employ continuous flow reactors to optimize heat transfer and reduce reaction times. Purification often involves column chromatography or recrystallization from ethanol/water mixtures .
Physicochemical Properties
Physical Properties
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water .
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Melting Point: Estimated 98–102°C (analogous pyrazole derivatives).
Stability
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Thermal Stability: Stable up to 150°C under inert atmospheres.
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Hydrolytic Stability: Resistant to hydrolysis at neutral pH but degrades under strongly acidic or basic conditions .
Applications in Medicinal Chemistry
Drug Design
The compound serves as a versatile building block for:
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PROTACs: Bifunctional molecules degrading disease-related proteins .
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Covalent Inhibitors: Electrophilic warheads targeting cysteine residues.
Structure-Activity Relationships (SAR)
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